

A Technical Guide to Lutein: Structure, Properties, and Biological Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lutein A

Cat. No.: B1675518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the xanthophyll carotenoid, lutein. It details its formal nomenclature, physicochemical properties, relevant biological pathways, and standard experimental protocols for its extraction and quantification.

Chemical Identity and Nomenclature

Lutein is a naturally occurring carotenoid synthesized exclusively by plants, belonging to the xanthophyll subclass, which is characterized by the presence of hydroxyl groups.^[1] It is a lipophilic molecule, generally insoluble in water.^[2] The principal stereoisomer found in nature possesses three chiral centers, leading to a specific three-dimensional configuration.

The formal chemical identification for the most common natural isomer of lutein is defined by the International Union of Pure and Applied Chemistry (IUPAC) in several ways, reflecting different levels of structural detail:

- Systematic Name: (3R,3'R,6'R)- β,ϵ -carotene-3,3'-diol^[2]
- Fully Descriptive Name: (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol^[3]

Other identifiers include CAS Number 127-40-2 and the food additive E number E161b.[3][4] Lutein is isomeric with zeaxanthin, differing only in the location of a double bond in one of the terminal rings.[2]

Physicochemical Properties

The biological function and bioavailability of **lutein** are dictated by its physical and chemical properties. Key quantitative data are summarized in the table below.

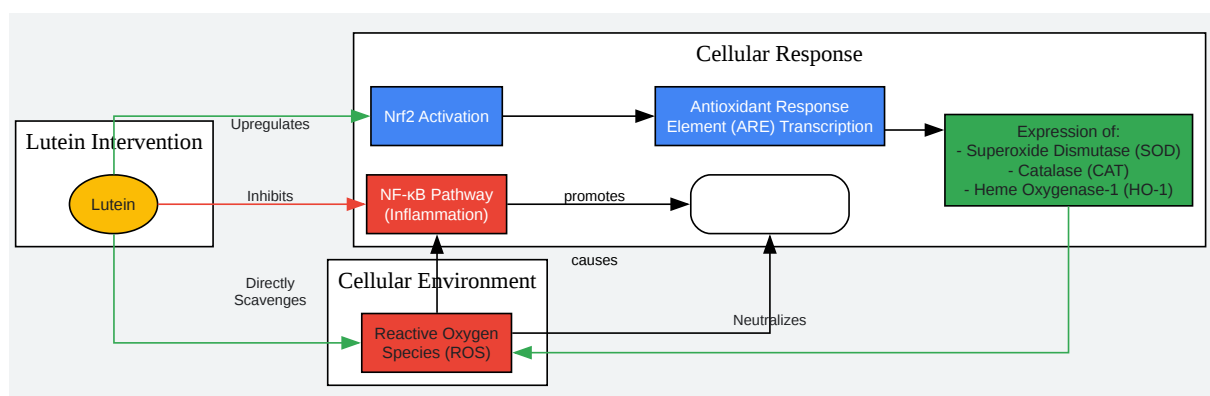
Property	Value	Reference(s)
Molecular Formula	C ₄₀ H ₅₆ O ₂	[3]
Molar Mass	568.88 g·mol ⁻¹	[3][4]
Physical Description	Orange-yellow crystalline solid	[4]
Melting Point	190-196 °C (374-385 °F)	[3][5]
Solubility	Insoluble in water. Soluble in hexane, ethanol, and other organic solvents.	[2][6]
LogP (Octanol-Water Partition Coefficient)	7.9	[3]
Maximum Absorption (λ _{max})	~445 nm (in Chloroform/Ethanol)	[6]

Biological Significance and Mechanisms of Action

In humans, lutein cannot be synthesized and must be obtained from dietary sources such as leafy green vegetables and egg yolks.[2] It plays a crucial role in human health, particularly in the eye, where, along with its isomer zeaxanthin and metabolite meso-zeaxanthin, it forms the macular pigment.[7][8] The primary functions of **lutein** are to act as a high-energy blue light filter and a potent antioxidant, protecting ocular tissues from photo-oxidative damage.[7][9]

Lutein mitigates oxidative stress through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[2][5] It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)

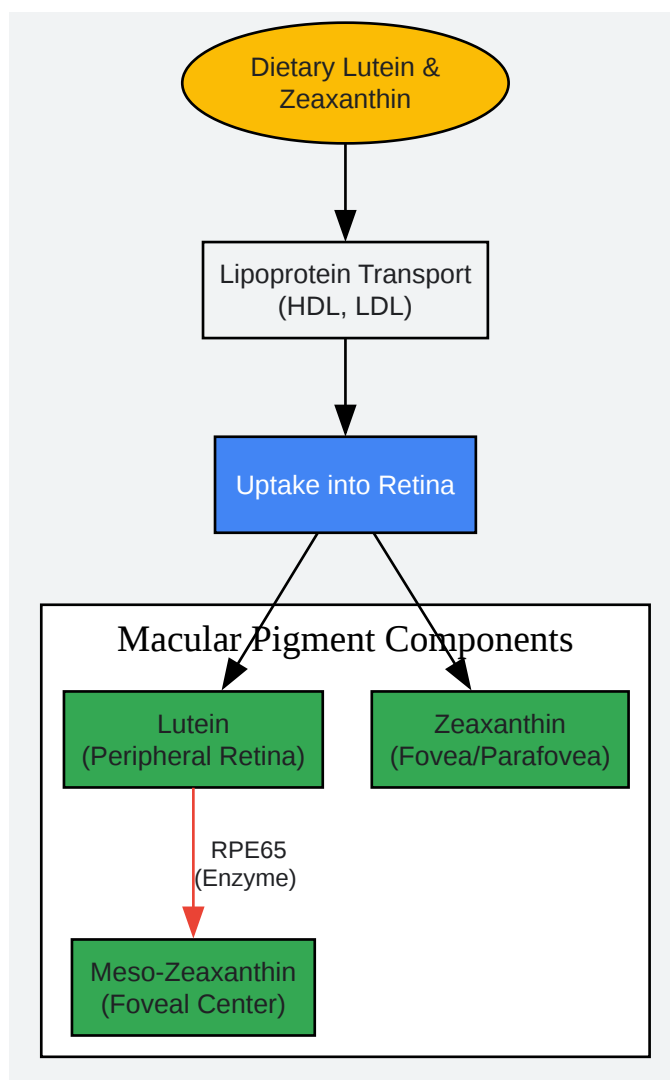
signaling pathway.[2][10] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-containing genes. This leads to the increased synthesis of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[1][2] By reducing the cellular ROS burden, lutein consequently downregulates pro-inflammatory pathways like NF- κ B.[2][4]



[Click to download full resolution via product page](#)

Fig. 1: Lutein's antioxidant signaling pathway.

Dietary **lutein** and zeaxanthin are transported via lipoproteins to the retina.[11] Within the retinal pigment epithelium (RPE), lutein can be enzymatically converted to its stereoisomer, meso-zeaxanthin, by the enzyme RPE65.[9] This conversion is significant as meso-zeaxanthin is highly concentrated at the foveal center, the region of the retina responsible for the sharpest vision. Lutein itself is more predominant in the peripheral retina.[8]



[Click to download full resolution via product page](#)

Fig. 2: Lutein's metabolic conversion in the retina.

Experimental Protocols

The extraction and quantification of lutein from biological matrices are critical for research and quality control. The following sections outline representative methodologies.

Marigold flowers (*Tagetes erecta*) are a primary commercial source of lutein. This protocol is based on ultrasound-assisted extraction (UAE).^[12]

- **Sample Preparation:** Fresh marigold petals are lyophilized (freeze-dried) to reduce moisture content to <5%. The dried petals are then ground into a fine powder (e.g., passed through a 60-mesh sieve) and stored in vacuum-sealed, opaque bags at 4°C.^[12]

- Extraction:
 - Weigh 1 g of powdered marigold petals.
 - Place the powder in a suitable vessel with 15.75 mL of sunflower oil (as a green solvent).
[\[12\]](#)
 - Perform ultrasound-assisted extraction at an intensity of 70 W/m² for 12.5 minutes.[\[12\]](#) All steps should be conducted under dim light to prevent photo-degradation.
- Saponification (for purification):
 - To separate lutein from the oil and its esterified form, mix the extract with a 10% potassium hydroxide (KOH) solution in ethanol.[\[13\]](#)
 - Incubate the mixture at room temperature in the dark for approximately 2 hours to hydrolyze the lutein esters.[\[13\]](#)
 - Perform a liquid-liquid extraction using a solvent like diethyl ether to isolate the free lutein from the aqueous phase.[\[13\]](#)
 - The organic phase containing free lutein is collected and the solvent is evaporated under vacuum. The resulting purified lutein is stored at -20°C.[\[13\]](#)

This method provides high sensitivity and selectivity for quantifying lutein in a complex biological matrix like plasma.[\[14\]](#)[\[15\]](#)

- Sample Preparation (Protein Precipitation & Extraction):
 - To a 200 µL plasma sample, add an internal standard (e.g., a known amount of a related but chromatographically distinct compound).
 - Add 1000 µL of a cold organic solvent, such as methyl-tert-butyl ether (MTBE), to precipitate proteins and extract the lipophilic lutein.[\[15\]](#)
 - Vortex the mixture vigorously for 3 minutes.
 - Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a small, known volume of the mobile phase for injection.
- Chromatographic Conditions:
 - System: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
 - Column: C18 reversed-phase column.[14]
 - Mobile Phase: A gradient elution is typically used, for example, starting with a mixture of acetonitrile, methanol, and water and ramping to a higher concentration of organic solvent.
 - Flow Rate: ~0.6-1.0 mL/min.[16]
 - Detection: Mass spectrometer set to monitor specific ion transitions for lutein (e.g., m/z 567.5 > 549.4) in atmospheric pressure chemical ionization (APCI) mode.[14]
- Quantification:
 - A calibration curve is generated using standards of known lutein concentrations prepared in a blank plasma matrix.
 - The concentration of lutein in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantification can reach as low as 4 ng/mL.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects and Mechanisms of Lutein on Aging and Age-Related Diseases | MDPI [mdpi.com]
- 5. Lutein acts via multiple antioxidant pathways in the photo-stressed retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [jscimedcentral.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. mdpi.com [mdpi.com]
- 10. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 11. sciencebasedhealth.com [sciencebasedhealth.com]
- 12. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Lutein Content in Microencapsulated Marigold Flower Extract (*Tagetes erecta* L.) Using UHPLC-Q-Orbitrap-HRMS and Its Cytotoxicity in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. sciencescholar.us [sciencescholar.us]
- To cite this document: BenchChem. [A Technical Guide to Lutein: Structure, Properties, and Biological Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675518#what-is-the-iupac-name-for-lutein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com